molecular formula C12H17NO B14803696 ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol

((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol

Cat. No.: B14803696
M. Wt: 191.27 g/mol
InChI Key: XXOFLUSHPQSGFW-UHFFFAOYSA-N
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Description

((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as m-tolylamine and pyrrolidine.

    Formation of Intermediate: The m-tolylamine is reacted with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The methyl group on the m-tolyl ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated pyrrolidine ring.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    ((3R,4S)-4-(p-Tolyl)pyrrolidin-3-yl)methanol: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of the m-tolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[4-(3-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3

InChI Key

XXOFLUSHPQSGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2CO

Origin of Product

United States

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